ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide
Overview
Description
ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide is a chemical compound with a molecular weight of 281.17 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide can be synthesized through a reaction between ethyl bromopyruvate and thiourea . The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization from ethyl acetate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research has explored its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, by binding to their active sites . This inhibition can disrupt essential biological processes in microorganisms, leading to their death or growth inhibition.
Comparison with Similar Compounds
ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
4-Methylthiazole: Used in the synthesis of various pharmaceuticals.
Thiazole-5-carboxylate: Studied for its anticancer activities. What sets ethyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrobromide apart is its unique combination of an aminoethyl group and a carboxylate ester, which enhances its biological activity and makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.BrH/c1-2-12-8(11)6-5-13-7(10-6)3-4-9;/h5H,2-4,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNSSHVRUWCJNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-70-4 | |
Record name | 4-Thiazolecarboxylic acid, 2-(2-aminoethyl)-, ethyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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